molecular formula C50H65O6P B12512626 10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide

10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide

Cat. No.: B12512626
M. Wt: 793.0 g/mol
InChI Key: AUWIQHKTWPAJEA-UHFFFAOYSA-N
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Description

The compound 10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is a complex organic molecule characterized by its unique pentacyclic structure and multiple tert-butyl and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves multiple steps, including the formation of the pentacyclic core and the introduction of the tert-butyl and methoxy groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides or peroxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium, platinum).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce alcohols or other reduced compounds.

Scientific Research Applications

10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide: has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulating signaling pathways, such as oxidative stress response or inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pentacyclic structures with tert-butyl and methoxy substituents, such as:

Uniqueness

The uniqueness of 10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide lies in its specific pentacyclic structure and the combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C50H65O6P

Molecular Weight

793.0 g/mol

IUPAC Name

10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide

InChI

InChI=1S/C50H65O6P/c1-47(2,3)37-24-23-34(42(46(37)54-14)50(10,11)12)36-26-30-20-16-18-22-33(30)41-40-32-21-17-15-19-29(32)25-35(43(40)55-57(51,52)56-44(36)41)31-27-38(48(4,5)6)45(53-13)39(28-31)49(7,8)9/h23-28H,15-22H2,1-14H3,(H,51,52)

InChI Key

AUWIQHKTWPAJEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=C(C=C1)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)O)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C(C)(C)C)OC

Origin of Product

United States

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